4-(piperidin-4-yl)-1,4-oxazepane
Description
Structure
3D Structure
Properties
CAS No. |
1341103-12-5 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,4-oxazepane |
InChI |
InChI=1S/C10H20N2O/c1-6-12(7-9-13-8-1)10-2-4-11-5-3-10/h10-11H,1-9H2 |
InChI Key |
UNXHSBLEURHESI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Unlocking the Therapeutic Potential of 4-(Piperidin-4-yl)-1,4-Oxazepane Derivatives in Neurological Disorders
A Technical Guide for Drug Development Professionals
Executive Summary
The relentless pursuit of novel chemical matter to address the complexities of neurological disorders remains a paramount challenge in modern medicinal chemistry. This guide introduces the 4-(piperidin-4-yl)-1,4-oxazepane scaffold as a promising, yet underexplored, platform for the development of next-generation therapeutics. By combining the privileged piperidine moiety, a cornerstone of numerous CNS-active drugs, with the conformationally distinct 1,4-oxazepane ring system, we open new avenues for modulating key neurological targets. This document provides a comprehensive exploration of the hypothesized therapeutic potential of these derivatives, focusing on their promise as selective muscarinic M1 receptor agonists for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia. We present a strategic framework for their synthesis, in-depth pharmacological characterization, and preclinical evaluation, equipping research and development teams with the foundational knowledge to pioneer this novel chemical space.
Introduction: A Novel Scaffold for a Pressing Need
Neurological disorders represent a leading cause of disability worldwide, with Alzheimer's disease and schizophrenia imposing a staggering burden on patients, caregivers, and healthcare systems.[1] A common thread in the pathophysiology of cognitive deficits associated with these conditions is the dysfunction of the cholinergic system.[2][3] Specifically, the muscarinic M1 acetylcholine receptor has emerged as a high-value target for enhancing cognitive function.[4][5]
The this compound scaffold is a novel chemical architecture designed to engage such challenging CNS targets. This unique combination leverages the proven utility of the piperidine ring, a structural motif present in a multitude of approved pharmaceuticals, with the less explored 1,4-oxazepane system.[6] The piperidine moiety offers a versatile anchor for interacting with receptor binding pockets, while the seven-membered 1,4-oxazepane ring introduces a distinct three-dimensional geometry that can be exploited to achieve desired potency, selectivity, and pharmacokinetic properties. Derivatives of 1,4-oxazepane have been investigated for their activity as dopamine D4 receptor ligands and monoamine reuptake inhibitors, suggesting a predisposition for CNS activity.[7][8]
This guide will lay out the scientific rationale and a practical, multi-step research plan for investigating the therapeutic potential of this compound derivatives as selective M1 receptor agonists.
The Scientific Rationale: Targeting the Muscarinic M1 Receptor
The "cholinergic hypothesis" of memory dysfunction has been a foundational concept in the understanding of cognitive decline in Alzheimer's disease.[5] This hypothesis posits that a deficit in cholinergic neurotransmission contributes significantly to memory and learning impairments.[2] The muscarinic M1 receptor, a G-protein coupled receptor highly expressed in the cortex and hippocampus, plays a crucial role in mediating the effects of acetylcholine on cognitive processes.[4]
Stimulation of the M1 receptor is known to:
-
Enhance Cognitive Function: M1 agonism has been shown to improve performance in various preclinical models of learning and memory.[4][9]
-
Modulate Neurotransmitter Release: Activation of M1 receptors can increase the release of acetylcholine and dopamine in key brain regions like the prefrontal cortex and hippocampus, further contributing to pro-cognitive effects.[4]
-
Offer Disease-Modifying Potential: In the context of Alzheimer's disease, M1 receptor activation can promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic Aβ peptides.[10]
The development of M1-selective agonists has been hampered by challenges in achieving selectivity over other muscarinic receptor subtypes (M2-M5), stimulation of which can lead to undesirable side effects. The unique structural features of the this compound scaffold offer a compelling opportunity to overcome these selectivity hurdles.
Hypothesized Signaling Pathway
The proposed mechanism of action for a this compound derivative acting as an M1 agonist is depicted below. Binding of the ligand to the M1 receptor is expected to trigger a conformational change, leading to the activation of the Gq/11 G-protein and subsequent downstream signaling cascades that are known to enhance neuronal excitability and synaptic plasticity.
Caption: A proposed synthetic route for generating a library of target compounds.
In Vitro Pharmacological Evaluation
A tiered approach to in vitro screening will efficiently identify promising lead candidates.
Experimental Protocol: Muscarinic Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the synthesized compounds for the human M1-M5 receptor subtypes.
-
Objective: To assess the potency and selectivity of novel compounds at muscarinic receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Synthesized test compounds dissolved in DMSO.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, 50 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of the cell membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of atropine solution.
-
Incubate the plates at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data for Lead Candidates
| Compound ID | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (fold vs. M2/M3) |
| Lead-001 | 15 | 1500 | 2000 | 800 | 1200 | >100x |
| Lead-002 | 8 | 500 | 950 | 450 | 600 | >60x |
| Atropine | 1.2 | 1.5 | 1.1 | 1.3 | 1.4 | Non-selective |
Experimental Protocol: M1 Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of the compounds to activate the M1 receptor, confirming their agonist activity.
-
Objective: To determine the potency (EC₅₀) and efficacy of compounds as M1 receptor agonists.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control: Carbachol or Acetylcholine.
-
Fluorescent plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-hour incubation).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.
-
Add the compound dilutions to the wells and continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximum effect).
-
Efficacy is often expressed as a percentage of the maximum response produced by the positive control.
-
In Vivo Pharmacological Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy in relevant animal models of cognitive dysfunction.
Experimental Protocol: Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess learning and memory.
-
Objective: To evaluate the ability of a test compound to reverse scopolamine-induced memory deficits.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Habituation: Allow rats to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle via the desired route (e.g., IP, PO).
-
After a set pretreatment time (e.g., 30 minutes), administer scopolamine (a muscarinic antagonist to induce amnesia) or saline.
-
After another interval (e.g., 30 minutes), place the rat in the arena with two identical objects (A1 and A2) and allow it to explore for 5 minutes.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object (A and B).
-
Record the time spent exploring each object for 5 minutes.
-
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. A DI near zero, as seen in the scopolamine-treated group, indicates a memory deficit.
-
Compare the DI of the compound-treated group to both the vehicle-treated and scopolamine-treated control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion and Future Directions
The this compound scaffold represents a novel and strategically designed platform for the discovery of new medicines for neurological disorders. The rationale for targeting the muscarinic M1 receptor for cognitive enhancement is strong, and this chemical class offers a unique opportunity to achieve the required selectivity and drug-like properties. The systematic workflow presented in this guide—encompassing rational synthesis, tiered in vitro screening, and robust in vivo validation—provides a clear and actionable path for drug development professionals to explore this promising chemical space. Successful development of a selective M1 agonist from this scaffold could lead to a breakthrough therapy for the debilitating cognitive symptoms of Alzheimer's disease and schizophrenia.
References
- Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease.Journal of Medicinal Chemistry.
- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.Journal of Medicinal Chemistry.
- WO2012046882A1 - 1,4-oxazepane derivatives.
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.Journal of Medicinal Chemistry.
- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.Pharmacology & Pharmacy.
-
AC260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzoo[8][11]xazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus. European Journal of Pharmacology.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.
-
Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzoo[8][11]xazin-3-one (AC260584) and N-desmethylclozapine. European Journal of Pharmacology.
- 4-(3-Piperidin-4-ylpropyl)-1,4-oxazepane.PubChem.
- Morpholine, Piperazine, and Piperidine Deriv
- Novel 1,2,4-Oxadiazole Deriv
- WO2014122474A1 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.
- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma.Journal of Medicinal Chemistry.
- Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors.Bioorganic & Medicinal Chemistry Letters.
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review.Journal of Molecular Structure.
- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.Journal of Health and Allied Sciences NU.
- Muscarinic Receptor Agonists and Antagonists.Molecules.
- Therapeutic Agents for Neurological Disorders.MDPI.
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents.Research in Pharmaceutical Sciences.
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.ACS Chemical Neuroscience.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.Future Medicinal Chemistry.
- Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties.Molecules.
Sources
- 1. Therapeutic Agents for Neurological Disorders | Pharmaceuticals | MDPI [mdpi.com]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AC260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists - Google Patents [patents.google.com]
- 11. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Piperidine-Oxazepane Hybrid Scaffold: Synthetic Architectures and Pharmacological Frontiers
Executive Summary
The exploration of saturated heterocycles is a cornerstone of modern medicinal chemistry. While piperidine remains the "king of rings" in FDA-approved drugs (found in over 70 commercial pharmaceuticals), the oxazepane scaffold—specifically the 1,4-oxazepane isomer—represents an underutilized "privileged structure" offering distinct advantages in conformational entropy and metabolic stability.
This technical guide reviews the Piperidine-Oxazepane Hybrid class. These compounds are not merely random combinations but are designed to solve specific medicinal chemistry challenges: "escaping flatland" (increasing Fsp3 character), optimizing basicity (pKa modulation), and targeting specific G-Protein Coupled Receptors (GPCRs) and Sigma receptors where steric bulk and ring flexibility govern selectivity.
Part 1: Structural Rationale & Medicinal Chemistry[1][2]
The "Escape from Flatland" Imperative
Traditional drug discovery often relies on flat, aromatic scaffolds. Hybridizing piperidines with oxazepanes introduces 7-membered ring puckering, creating 3D vectors for side-chain attachment that 6-membered rings (morpholines/piperidines) cannot access.
-
Piperidine: Provides a reliable basic center (pKa ~11.0) for ionic interacting with Asp/Glu residues in receptor pockets (e.g., D2, H3, Sigma-1).
-
1,4-Oxazepane: Acts as a bioisostere of morpholine but with a higher energy barrier for ring inversion. This conformational constraint can "lock" the molecule into a bioactive pose, reducing the entropic penalty of binding.
Hybrid Classifications
We categorize these hybrids into two distinct architectural classes:
| Class | Structure Description | Pharmacological Goal |
| Type A: Linked Hybrids | A piperidine ring tethered to an oxazepane ring via an alkyl or amide linker. | Dual-Targeting: The piperidine anchors to a primary site (e.g., H3 receptor), while the oxazepane engages a secondary pocket or modulates solubility. |
| Type B: Expanded Bioisosteres | A piperidine core chemically expanded to a 1,4-oxazepane, often retaining the N-substituents. | Selectivity Tuning: Increasing ring size from 6 to 7 atoms to clash with "anti-target" walls (e.g., gaining D4 selectivity over D2). |
Part 2: Pharmacological Applications[1][3][4][5][6][7][8][9]
Case Study 1: Dopamine D4 Receptor Selectivity
Research comparing 2,4-disubstituted morpholines with their 1,4-oxazepane analogues has demonstrated that ring expansion is a viable strategy for D4 receptor selectivity.
-
Mechanism: The D4 receptor binding pocket accommodates bulkier ligands better than the D2 subtype.
-
Data Insight: Expanding the morpholine to a 1,4-oxazepane maintains the oxygen H-bond acceptor capability but alters the vector of the nitrogen lone pair, often improving the selectivity profile against off-targets like hERG channels.
Case Study 2: Sigma-1 Receptor (σ1R) Modulation
Piperidine-based ligands are classic σ1R modulators.[1] Recent strategies involve appending oxazepane moieties to modulate the lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
-
Therapeutic Relevance: Neuropathic pain and neuroprotection.
-
Signaling Pathway: σ1R acts as a "molecular chaperone" at the Mitochondria-Associated ER Membrane (MAM).
Visualization: Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the mechanism where Piperidine-Oxazepane ligands modulate ER-Mitochondria Ca2+ flux.
Caption: Mechanism of action for Sigma-1 receptor ligands at the ER-mitochondria interface, modulating Calcium signaling.
Part 3: Synthetic Strategies & Experimental Protocols
Synthesis via Piperidine Ring Expansion
A powerful method to access the oxazepane core from chiral piperidines is the aziridinium intermediate ring expansion . This ensures stereochemical integrity is maintained from the starting material.
Workflow Diagram: Ring Expansion Logic
Caption: Stereoselective conversion of piperidines to oxazepanes via aziridinium intermediates.
Detailed Experimental Protocol: Synthesis of a 1,4-Oxazepane Scaffold
Adapted from methodologies for medium-ring heterocycle construction (e.g., Result 1.15).
Objective: Synthesis of tert-butyl 5-oxo-1,4-oxazepane-4-carboxylate via intramolecular cyclization.
Reagents:
-
N-Boc-amino alcohol precursor (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 2.0 equiv)
-
Solvent: Anhydrous THF
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with
. Add the N-Boc-amino alcohol (5.0 mmol) dissolved in anhydrous THF (20 mL). -
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (10.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure alkoxide formation.
-
Alkylation: Add ethyl bromoacetate (6.0 mmol) dropwise via syringe. Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the consumption of the starting alcohol.
-
Cyclization (One-Pot): In many variations, the intermediate ester undergoes spontaneous lactamization. If not, reflux the mixture for 2 hours to drive the intramolecular transamidation.
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated aqueous
(10 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the 1,4-oxazepane lactam.
Validation Check:
-
1H NMR: Look for the disappearance of the ethyl ester quartet/triplet if cyclization occurred. Look for diastereotopic splitting of the ring methylene protons, indicative of the rigid 7-membered ring.
-
Mass Spec: Confirm [M+H]+ or [M+Na]+ corresponding to the cyclized lactam.
Part 4: Future Outlook
The piperidine-oxazepane hybrid space is ripe for Fragment-Based Drug Discovery (FBDD) .
-
Stereochemical Diversity: The 7-membered ring allows for "axial" and "equatorial" like substitutions that are more dynamic than in cyclohexane systems.
-
Covalent Inhibitors: The oxazepane ring stress makes it a suitable scaffold for positioning acrylamide warheads for covalent kinase inhibition.
-
AI/ML Integration: Current datasets for oxazepanes are sparse compared to piperidines. Generating high-quality SAR data for these hybrids will be high-value for training generative chemistry models.
References
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. National Institutes of Health (PubMed). [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. National Institutes of Health (PubMed). [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry. [Link][2]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. University of Granada / ACS Publications. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Exploration of piperidine 3D fragment chemical space. White Rose Research Online. [Link]
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4-(Piperidin-4-yl)-1,4-oxazepane: A Strategic Secondary Amine Building Block
Technical Guide & Application Whitepaper
Executive Summary
4-(Piperidin-4-yl)-1,4-oxazepane (CAS: 1909306-29-1) represents a high-value bicyclic diamine scaffold in modern medicinal chemistry.[1] Structurally, it consists of a seven-membered 1,4-oxazepane ring linked via its nitrogen atom to the C4 position of a piperidine ring.
As a secondary amine building block , its primary utility lies in its ability to serve as a bioisostere for 4-(piperidin-4-yl)morpholine and 1-piperazinyl moieties. The expansion from a six-membered morpholine to a seven-membered oxazepane ring introduces critical conformational flexibility ("twist-chair"), alters metabolic vectors, and modulates lipophilicity (
Part 1: Structural & Physicochemical Profile[2]
The molecule functions as a flexible linker and a solubility enhancer . Unlike rigid spiro-cycles, the single bond linkage between the piperidine C4 and oxazepane N4 allows for rotational freedom, enabling the oxazepane headgroup to adopt optimal binding orientations within protein pockets (e.g., GPCR solvent-exposed regions).
1.1 Comparative Property Space
The transition from morpholine to 1,4-oxazepane introduces subtle but impactful changes:
| Property | Morpholine Scaffold | 1,4-Oxazepane Scaffold | Medicinal Chemistry Impact |
| Ring Size | 6-membered (Chair) | 7-membered (Twist-Chair) | Oxazepane disrupts planarity; increases sampling of 3D space. |
| Basicity ( | ~8.3 (Morpholine N) | ~7.8 - 8.5 (Oxazepane N) | Modulates protonation state at physiological pH; influences hERG liability. |
| Lipophilicity ( | Lower | Slightly Higher (+ | Increases permeability while maintaining solubility via the ether oxygen. |
| Metabolic Stability | High | Moderate to High | The ether oxygen reduces oxidative metabolism at adjacent carbons (compared to azepane). |
1.2 The "Secondary Amine" Handle
The piperidine nitrogen is the reactive secondary amine (
-
Amide Coupling: To attach to core scaffolds (e.g., biaryl acids).
- Reactions: Displacing halides on heteroaromatic cores (e.g., chloropyrimidines).
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to aryl halides.
Part 2: Synthesis & Manufacturing
Causality: The synthesis of this building block relies on the reductive amination of N-protected piperidones. This route is preferred over nucleophilic substitution (e.g., using 4-bromopiperidine) to avoid elimination side reactions and ensure high yields.
2.1 Synthetic Pathway (Diagram)
The following Graphviz diagram illustrates the standard industrial route to the dihydrochloride salt of the building block.
Caption: Figure 1. Convergent synthesis via reductive amination.[2][3] The 1,4-oxazepane ring is installed prior to Boc-deprotection to prevent polymerization.
Part 3: Experimental Protocols
Trustworthiness: These protocols are designed with self-validating checkpoints (TLC/LCMS) to ensure batch consistency.
3.1 Protocol A: Reductive Amination (Formation of the Linkage)
Objective: Couple 1,4-oxazepane (free base or HCl salt) with N-Boc-4-piperidone.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
1,4-Oxazepane (1.1 equiv)[4]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv, catalytic promoter)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve N-Boc-4-piperidone and 1,4-oxazepane in DCE (0.2 M concentration). Add Acetic Acid.[2] Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC. Formation of the imine is often visible, but STAB is usually added in one pot.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (exothermic).
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Validation: LCMS should show the mass of the product (
corresponds to Boc-protected adduct). Disappearance of ketone peak.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.[5] -
Purification: Flash column chromatography (MeOH/DCM gradient).
3.2 Protocol B: Boc-Deprotection (releasing the Secondary Amine)
Objective: Remove the tert-butyl carbamate group to yield the reactive building block.
Procedure:
-
Dissolve the intermediate from Protocol A in 1,4-dioxane (minimal volume).
-
Add 4M HCl in 1,4-dioxane (5–10 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate (the hydrochloride salt) usually forms.
-
Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove non-polar impurities.
-
Storage: Store as the dihydrochloride salt. The free base is hygroscopic and prone to air oxidation over long periods.
-
Part 4: Medicinal Chemistry Applications
Expertise: Why choose this scaffold over the ubiquitous 4-(piperidin-4-yl)morpholine?
4.1 Case Study: Dopamine D4 Receptor Ligands
Research has demonstrated that expanding the morpholine ring to a 1,4-oxazepane in D4 receptor ligands can significantly alter selectivity profiles. The 1,4-oxazepane ring is larger and more flexible, allowing it to accommodate slightly larger hydrophobic pockets or adjust the vector of the ether oxygen (hydrogen bond acceptor) to interact with specific residues (e.g., serine/threonine) in the receptor binding site.
4.2 Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy this building block in your SAR (Structure-Activity Relationship) campaign.
Caption: Figure 2. Strategic decision matrix for substituting morpholine with 1,4-oxazepane in lead optimization.
4.3 Reactivity Profile
Once deprotected, the this compound acts as a nucleophile.
-
Nucleophilicity: The piperidine nitrogen is sterically unhindered (secondary).
-
Chemoselectivity: In the presence of the tertiary oxazepane nitrogen, the secondary piperidine nitrogen is exclusively acylated or alkylated. No protecting group manipulation is required for the oxazepane ring during these steps.
References
-
Structure & Commercial Availability
-
Synthetic Methodology (Reductive Amination)
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
-
Medicinal Chemistry Application (D4 Ligands & Bioisosteres)
-
Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Contextual citation for piperidine-heterocycle class). [Link]
-
-
1,4-Oxazepane Properties
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- 1. PubChemLite - 4-(piperidin-3-yl)-1,4-oxazepane (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Patent landscape for 4-(piperidin-4-yl)-1,4-oxazepane structures
The 4-(piperidin-4-yl)-1,4-oxazepane scaffold is a unique heterocyclic system that has garnered significant interest in medicinal chemistry. This structure represents a confluence of three key pharmacophoric motifs: the piperidine ring, the 1,4-oxazepane moiety, and the crucial linkage between them. The piperidine ring is a prevalent feature in numerous approved drugs, particularly those targeting the central nervous system (CNS)[1]. The 1,4-oxazepane, a seven-membered heterocycle, offers a three-dimensional structure that can explore a larger chemical space compared to its six-membered morpholine analogue, potentially leading to novel receptor interactions and improved pharmacological profiles[2]. The combination of these two rings through a direct nitrogen-carbon bond at the 4-position of the piperidine creates a rigid, yet conformationally diverse, scaffold that is attractive for the design of novel therapeutic agents.
The strategic importance of this scaffold lies in its potential to modulate the activity of various biological targets. The piperidine moiety can serve as a key interaction point with receptors, while the oxazepane ring can be functionalized to fine-tune properties such as solubility, metabolic stability, and target selectivity. This inherent versatility has led to the exploration of this compound derivatives across a range of therapeutic areas.
Patent Landscape Analysis
A comprehensive analysis of the patent landscape reveals a focused yet growing interest in this compound and related structures. The majority of patent applications center on the development of novel compounds for the treatment of CNS disorders, pain, and urinary incontinence.
Key Therapeutic Indications and Patented Scaffolds
The primary therapeutic areas where this scaffold has been patented include:
-
Monoamine Reuptake Inhibition: A significant number of patents describe 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors. These compounds are designed to block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), making them promising candidates for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[3].
-
Central Nervous System (CNS) Disorders: The broader category of CNS disorders is a major focus, with patents covering compounds for a variety of conditions. The inherent ability of piperidine-containing structures to cross the blood-brain barrier makes them well-suited for targeting neurological pathways[4].
-
Pain Management: Several patents disclose the use of these derivatives for the treatment of pain, suggesting a potential role in modulating nociceptive pathways[3].
-
Urinary Incontinence: The modulation of neurotransmitters by these compounds has also led to their investigation for the treatment of stress and mixed urinary incontinence[3].
Major Patent Assignees and Trends
While a diverse range of pharmaceutical companies and research institutions have filed patents related to piperidine and oxazepane structures, a few key players have shown a more concentrated effort in this specific area. Analysis of patent filings suggests that companies with a strong focus on CNS drug discovery are at the forefront of innovation with this scaffold. The trend in patent applications indicates a move towards more complex and highly substituted derivatives, aiming to improve potency, selectivity, and pharmacokinetic profiles.
Representative Patented Structures
The following table summarizes key patent information related to the this compound core and analogous structures, highlighting the diversity of applications and the chemical space being explored.
| Patent/Application Number | Assignee/Inventor | Therapeutic Indication(s) | Key Structural Features |
| WO2012046882A1[3] | Unnamed | Depression, anxiety, ADHD, pain, urinary incontinence | 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity. |
| US3458516A | American Cyanamid Company | CNS properties (tranquilizer, hypnotic, muscle relaxant) | Dibenz[b,f][5]oxazepines with piperazinyl substituents. |
| WO2007046867A3[6] | Xenon Pharmaceuticals Inc. | SCD-mediated diseases | Piperidine derivatives as stearoyl-CoA desaturase (SCD) inhibitors. |
| US10562882B2[5] | Unnamed | Psychiatric and neurological conditions | Piperidine derivatives as prokineticin receptor modulators. |
| US9029547B1[7] | Unnamed | Not specified (synthesis method) | Process for synthesizing 4-aryl 4-acyl piperidine derivatives. |
Synthesis and Chemical Biology
The synthesis of this compound derivatives typically involves multi-step sequences that allow for the introduction of diverse substituents on both the piperidine and oxazepane rings. Understanding the key synthetic strategies is crucial for the design and development of new chemical entities.
General Synthetic Strategies
A common approach to the synthesis of the core scaffold involves the coupling of a pre-functionalized piperidine with a suitable oxazepane precursor. The following diagram illustrates a generalized synthetic workflow.
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 4. US3458516A - 11-(piperazinyl)dibenz(b,f)(1,4)oxazepines and analogous thiazepines - Google Patents [patents.google.com]
- 5. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
- 6. WO2007046867A3 - Piperidine derivatives and their uses as therapeutic agents - Google Patents [patents.google.com]
- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Methodological & Application
Application Note: Reductive Amination Strategies for 4-(piperidin-4-yl)-1,4-oxazepane
Introduction & Molecule Profile[2][3]
4-(piperidin-4-yl)-1,4-oxazepane (CAS: 1909306-29-1) is a specialized bicyclic building block increasingly utilized in medicinal chemistry to modulate physicochemical properties (logP, solubility) and introduce
Crucially for synthesis, the reactive handle is the secondary amine on the piperidine ring. While the 1,4-oxazepane moiety is sterically bulky, it is chemically inert under standard reductive amination conditions, serving instead as a polar "tail" that can improve the metabolic stability and solubility profile of the final scaffold.
Key Chemical Characteristics
| Feature | Description | Implication for Protocol |
| Reactive Site | Piperidine | Nucleophilic; forms iminium ions readily.[1] |
| Substituent | 4-(1,4-oxazepan-4-yl) group | Significant steric bulk at C4; increases polarity.[1] |
| Basicity | Typical Piperidine ( | Requires buffering (acetic acid) for optimal iminium formation.[1] |
| Solubility | Polar Organic (DCM, MeOH, THF) | Compatible with standard reductive amination solvents. |
Mechanistic Principles & Experimental Design
The success of reductive amination depends on the equilibrium formation of an iminium ion intermediate, which is subsequently reduced to the amine.[2][3] For this compound, the steric bulk at the C4 position does not directly hinder the nitrogen, but it can influence the conformation of the transition state.[1]
The "Abdel-Magid" Advantage
For most applications involving this substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Borohydride (
The Titanium(IV) Isopropoxide Solution
When reacting this amine with sterically hindered ketones or electron-deficient carbonyls, equilibrium favors the starting materials. In these cases, Titanium(IV) isopropoxide (
Decision Logic for Protocol Selection
Figure 1: Decision tree for selecting the optimal reductive amination condition based on the carbonyl partner.
Protocol A: Standard STAB Method
Best for: Aldehydes (aliphatic/aromatic) and simple cyclic ketones (e.g., cyclohexanone). Reference: Based on the standard Abdel-Magid protocol [1].
Materials
-
Amine: this compound (1.0 equiv)[1]
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][4] Note: DCM can be used but DCE often provides faster rates due to slightly higher temperature capability.[1]
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
Step-by-Step Procedure
-
Preparation: In a clean, dry vial equipped with a stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).
-
Carbonyl Addition: Add the aldehyde/ketone (1.1 equiv).
-
Acidification: Add Acetic Acid (1.0 equiv). Critical: This buffers the pH to ~5-6, accelerating iminium formation without protonating the amine into unreactive salt.[1]
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow partial equilibrium.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen/argon.
-
Quench: Add saturated aqueous
solution (equal volume to solvent). Stir vigorously for 15 minutes to quench residual borohydride and neutralize the acetic acid. -
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered ketones, acetophenones, or when Protocol A yields <30% conversion. Reference: Based on the Mattson protocol [2].
Materials
-
Amine: this compound (1.0 equiv)[1]
-
Carbonyl: Hindered Ketone (1.1 – 1.2 equiv)[1]
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv)[1] -
Reducing Agent: Sodium Borohydride (
) (1.5 equiv)[1] -
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1] Note: STAB is not compatible here; NaBH4 is used because the imine is pre-formed.[1]
Step-by-Step Procedure
-
Imine Formation (Neat or Concentrated): In a dried flask, combine the amine (1.0 equiv) and ketone (1.1 equiv).
-
Titanium Addition: Add
(1.5 equiv) carefully via syringe.-
Note: The mixture may become viscous. If stirring is difficult, add a minimal amount of dry THF (0.5 mL per mmol), but "neat" conditions drive the equilibrium best.
-
-
Incubation: Stir under Nitrogen at RT for 4–12 hours.
-
Checkpoint: Monitor by LCMS. You should see the mass of the imine (
).[1]
-
-
Dilution: Once imine formation is confirmed, dilute the reaction mixture with Methanol (to ~0.1 M concentration).
-
Reduction: Cool the solution to 0°C (ice bath). Add
(1.5 equiv) portion-wise (exothermic).[1] -
Quench (Critical): After reaction completion (usually < 2 hours), add 0.1 M NaOH or water dropwise.
-
Warning: Titanium salts will form a thick, white, gelatinous precipitate that traps the product.
-
-
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
Workup: Wash the filtrate with brine, dry, and concentrate.
Comparative Analysis of Reducing Agents
| Variable | STAB (Protocol A) | ||
| Toxicity | Low | Low (Titanium is non-toxic) | High (Cyanide risk) |
| Reactivity | Moderate (Selective) | High (Forces hindered substrates) | Low (Slow kinetics) |
| Solvent | DCE, THF, DCM | Neat -> MeOH/EtOH | MeOH |
| Water Sensitivity | Moderate | High (Ti reacts with water) | Low |
| Side Reactions | Minimal | Alcohol formation (if not pre-formed) | Cyanide contamination |
Troubleshooting & Quality Control
Common Failure Modes
-
Low Conversion (Protocol A): The iminium ion is not forming.
-
Fix: Switch to Protocol B. The steric bulk of the oxazepane tail combined with a bulky ketone may require Titanium activation.
-
-
Alcohol Byproduct: The ketone reduced to an alcohol instead of forming the amine.
-
Cause: Reducing agent added too fast or pH too low (in Protocol A).
-
Fix: Ensure Acetic Acid is present (Protocol A) or ensure Imine formation is 100% complete before adding
(Protocol B).
-
-
Gelatinous Emulsion (Protocol B): Titanium salts causing workup issues.
-
Fix: Use the "Celite Filtration" method described above. Alternatively, quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir for 1 hour to solubilize the Titanium.
-
Analytical Validation
-
LCMS: The product will show a characteristic Mass Shift:
.[1] -
NMR: Look for the disappearance of the carbonyl peak (approx 200 ppm in
) and the appearance of a new signal in NMR (typically 2.5 – 3.5 ppm).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][10] Studies on Direct and Indirect Reductive Amination Procedures.[9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link[1]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link[1]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Synlett, 1995(10), 1079-1080. Link[1]
Sources
- 1. CAS 86542-89-4: 1-(piperidin-4-ylcarbonyl)azepane [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Functionalization of the Piperidine Nitrogen in 4-(piperidin-4-yl)-1,4-oxazepane
Introduction: Strategic Modification of a Privileged Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for engaging biological targets. The secondary amine of the piperidine ring is a key handle for chemical modification, allowing for the introduction of a diverse array of substituents to fine-tune a compound's pharmacological profile. This guide provides a detailed technical overview and actionable protocols for the functionalization of the piperidine nitrogen in the bifunctional scaffold, 4-(piperidin-4-yl)-1,4-oxazepane, a building block with potential for developing novel therapeutics. The presence of a second tertiary amine within the 1,4-oxazepane ring presents a unique challenge and opportunity for selective chemical transformations.
Understanding the Substrate: this compound
The starting material, this compound, possesses two distinct nitrogen atoms. The piperidine nitrogen is a secondary amine and is therefore more nucleophilic and reactive compared to the tertiary amine within the 1,4-oxazepane ring. This inherent difference in reactivity is the foundation for achieving selective functionalization at the desired piperidine nitrogen.
Key Structural Features:
-
Piperidine Moiety: A six-membered saturated heterocycle containing a secondary amine. This is the primary site for functionalization.
-
1,4-Oxazepane Moiety: A seven-membered saturated heterocycle containing a tertiary amine and an ether linkage. The tertiary amine is generally unreactive under the conditions described for functionalizing the piperidine nitrogen.
Core Functionalization Strategies
This section details three robust and widely applicable methods for the functionalization of the piperidine nitrogen: N-alkylation, N-acylation, and reductive amination. The choice of method will depend on the desired substituent and the overall synthetic strategy.
N-Alkylation: Introducing Alkyl Groups
Direct N-alkylation via nucleophilic substitution is a straightforward method for introducing alkyl substituents onto the piperidine nitrogen. The reaction involves the treatment of the secondary amine with an alkyl halide in the presence of a base.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred to dissolve the starting materials and facilitate the reaction without interfering.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid byproduct formed during the reaction.[4] This prevents the formation of the piperidinium salt, which would be unreactive.
-
Temperature: Room temperature is often sufficient for reactive alkyl halides (e.g., iodides and bromides). For less reactive halides (e.g., chlorides), gentle heating may be required.[4]
-
Control of Over-alkylation: While the secondary amine is more nucleophilic than the resulting tertiary amine, over-alkylation to form a quaternary ammonium salt can occur, especially with excess alkylating agent.[4][5] Slow addition of the alkyl halide can help to minimize this side reaction.[4]
Experimental Protocol: Direct N-Alkylation with an Alkyl Halide
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
The alkyl halide (1.1 eq.) is added dropwise to the stirred suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the inorganic base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 25 | 12 | >90 |
| 2 | Ethyl iodide | DIPEA | DMF | 25 | 18 | >85 |
| 3 | 2-Bromopropane | K₂CO₃ | ACN | 50 | 24 | ~70 |
N-Acylation: Introducing Acyl Groups
N-acylation is a reliable method for installing amides, carbamates, and ureas, which are important functional groups in many pharmaceutical compounds. The reaction typically involves the treatment of the piperidine with an acyl chloride, anhydride, or activated ester in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and are commonly used. For more sensitive substrates, coupling reagents like HATU or HOBt with a carboxylic acid can be employed.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or DIPEA is used to scavenge the acid byproduct.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this transformation.
-
Temperature: The reaction is often carried out at 0 °C to control the exothermicity, especially with reactive acylating agents, and then allowed to warm to room temperature.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 0 to 25 | 2 | >95 |
| 2 | Benzoyl chloride | DIPEA | DCM | 0 to 25 | 3 | >90 |
| 3 | Boc-anhydride | TEA | THF | 25 | 4 | >95 |
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via an iminium ion intermediate. It involves the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent. This method is often preferred over direct alkylation as it avoids the formation of quaternary ammonium salts.[5]
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity for iminium ions over carbonyls.[5] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex can also be employed.[6][7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents for reductive amination with NaBH(OAc)₃.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.
Experimental Protocol: Reductive Amination with an Aldehyde
-
To a solution of this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous dichloromethane (0.1 M) is added acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | >90 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 18 | >85 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 24 | ~80 |
Advanced Functionalization: Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8][9][10] This method allows for the formation of C-N bonds that are challenging to construct via traditional methods.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) and a phosphine ligand (e.g., Xantphos, BINAP) is essential for the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture, so it must be performed under a strictly inert atmosphere.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
In a glovebox, to a dry Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Add anhydrous toluene (0.1 M) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflows
Diagram 1: General Functionalization Pathways
Caption: Key strategies for functionalizing the piperidine nitrogen.
Diagram 2: Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
Conclusion and Future Perspectives
The functionalization of the piperidine nitrogen in this compound provides a gateway to a vast chemical space for drug discovery and development. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation are robust, versatile, and can be readily adapted to a wide range of substrates. By understanding the principles behind these transformations, researchers can strategically design and synthesize novel derivatives with tailored biological activities. Further exploration of modern synthetic methodologies, such as C-H activation and photoredox catalysis, may unlock even more efficient and selective pathways for modifying this valuable scaffold.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- BenchChem. (2025).
- Zhang, M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(1), 243-268.
- Moormann, A. E. (2006). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- BenchChem. (2025).
- Levison, B. (2017). Procedure for N-alkylation of Piperidine?
- Zhang, M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Das, S., et al. (2021). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 47, 116386.
- Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4240.
- Gasser, G., & Metzler-Nolte, N. (2012). The potential of organometallic complexes in medicinal chemistry. Current Opinion in Chemical Biology, 16(1-2), 84-91.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
- Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(4), 1983-1989.
- Wang, D., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(9), 2576-2580.
- Smith, C. R., et al. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 80(19), 9517-9533.
- Soine, T. O., & Sinsheimer, J. E. (1970). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences, 59(4), 488-492.
- Borghs, J. C., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725-1739.
- Nolan, S. P. (Ed.). (2016). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
- Baran, P. S., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv.
- Smith, C. R., et al. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Katritzky, A. R., et al. (2006). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 11(5), 374-383.
- Hamad, A. S., Shnak, Q. A., & Ali, M. H. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Tikrit Journal of Pure Science, 28(6), 1-8.
- Török, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- CN1154963A - Prepn.
- Mccullough, J. P., et al. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of Physical Chemistry, 71(8), 2631-2637.
- Robertson, M. J., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2888.
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse methyl pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
- Hatae, N., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, 87(8), 1667.
- Adam, A. M. A., Refat, M. S., & Sharshira, E. M. (2011). Synthesis and spectroscopic characterization of piperidine/I 2 charge-transfer complex in different chlorinated organic solvents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
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PubChem. (n.d.). 4-(3-Piperidin-4-ylpropyl)-1,4-oxazepane. Retrieved from [Link]
- Al-Juboori, S. A. J. (2015). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Ibn AL-Haitham Journal For Pure and Applied Science, 28(2).
- Shaabani, A., et al. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 7, 623.
- Tsuchimoto, T., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Journal of Heterocyclic Chemistry, 37(4), 841-848.
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Application Note: Solvent Selection for Reactions Involving 1,4-Oxazepane Compounds
Abstract
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly found in contemporary drug discovery programs due to its favorable physicochemical properties and ability to explore diverse chemical space.[1] However, the synthesis and functionalization of this scaffold present unique challenges, often linked to reaction conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for key chemical transformations involving 1,4-oxazepane. We delve into the fundamental principles governing solvent effects and provide detailed, field-proven protocols for common reactions, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling. The aim is to empower chemists to optimize reaction outcomes, enhance yields, and minimize side-product formation through informed solvent choice.
Introduction
Seven-membered heterocycles, such as 1,4-oxazepanes, are of significant interest in medicinal chemistry as they can offer improved metabolic stability and solubility profiles compared to their smaller six-membered counterparts like morpholines.[1] The non-planar, flexible nature of the 1,4-oxazepane ring allows for a three-dimensional arrangement of substituents that can effectively probe the binding pockets of biological targets. Despite their potential, the reliable synthesis and subsequent functionalization of 1,4-oxazepanes have been historically challenging.[1]
The choice of solvent is a critical, yet often underestimated, parameter in the successful execution of organic reactions. Solvents do not merely act as inert media for dissolving reactants; they can profoundly influence reaction rates, equilibria, and even the course of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2] For reactions involving the 1,4-oxazepane core, with its polar amine and ether functionalities, solvent effects are particularly pronounced. This guide provides a systematic approach to solvent selection, moving from theoretical considerations to practical, validated protocols.
Part 1: Fundamental Principles of Solvent Selection for 1,4-Oxazepane Chemistry
Understanding the 1,4-Oxazepane Structure
The 1,4-oxazepane ring contains two heteroatoms: a secondary amine and an ether oxygen. The nitrogen atom is the primary site of reactivity, acting as a nucleophile or a base. The molecule is polar and is soluble in water and most organic solvents.[3] Its key physical properties are summarized below:
-
Molecular Formula: C₅H₁₁NO[4]
-
Molar Mass: 101.15 g/mol [4]
-
Boiling Point: Approximately 145°C[3]
-
Density: Approximately 0.98 g/mL[3]
The conformational flexibility of the seven-membered ring means that the energy barriers between different chair and boat-like conformations are relatively low. The solvent can influence this conformational equilibrium, which in turn can affect the reactivity of the nitrogen lone pair.
Key Solvent Parameters and Their Impact
The selection of an appropriate solvent requires consideration of several key physical and chemical properties of the solvent itself.
-
Polarity and Dielectric Constant: A solvent's polarity is its ability to solvate charged or polar species. In reactions involving 1,4-oxazepane, polar solvents can stabilize charged intermediates, such as those formed during Sₙ2 alkylation reactions, thereby accelerating the reaction rate. Highly polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, isopropanol) possess a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. While protic solvents can be excellent for dissolving the 1,4-oxazepane starting material, they can also solvate the nitrogen lone pair through hydrogen bonding, reducing its nucleophilicity and potentially slowing down reactions like alkylation or acylation.[5] Aprotic solvents (e.g., THF, DCM, toluene) lack this ability and are often preferred for reactions where the nucleophilicity of the amine is paramount.
-
Coordinating vs. Non-Coordinating Solvents: In reactions involving metal catalysts, such as palladium-catalyzed cross-couplings, the ability of the solvent to coordinate to the metal center is a critical consideration.[6] Strongly coordinating solvents can sometimes displace essential ligands from the metal, inhibiting catalysis. In such cases, less coordinating solvents like toluene, xylene, or 1,4-dioxane are often employed.[7]
-
Boiling Point: The boiling point of the solvent dictates the accessible temperature range for a reaction. Many reactions, particularly cross-coupling reactions, require elevated temperatures to proceed at a reasonable rate. Solvents with higher boiling points like toluene, xylene, or DMF are suitable for such transformations.
A Decision-Making Framework for Solvent Selection
A systematic approach to solvent selection can save considerable time and resources. The following workflow provides a logical pathway for identifying a suitable solvent system.
Caption: A logical workflow for the rational selection of a reaction solvent.
Part 2: Protocols and Best Practices for Common Reactions
N-Alkylation and N-Arylation Reactions
N-functionalization is the most common reaction performed on the 1,4-oxazepane scaffold. The choice of solvent is critical for achieving high yields and minimizing side reactions.
Protocol for a Typical N-Alkylation:
-
To a solution of 1,4-oxazepane (1.0 equiv) in an appropriate solvent (see Table 1), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-2.0 equiv).
-
Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 equiv) to the mixture.
-
Stir the reaction at the indicated temperature for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Solvents for N-Alkylation of 1,4-Oxazepane
| Alkylating Agent | Recommended Solvents | Base | Typical Temperature | Rationale & Comments |
| Primary Alkyl Halides (e.g., BnBr, EtI) | Acetonitrile, DMF | K₂CO₃, Cs₂CO₃ | Room Temp. to 60°C | Polar aprotic solvents accelerate Sₙ2 reactions. Acetonitrile is often a good starting point due to its ease of removal. |
| Secondary Alkyl Halides | DMF, DMSO | Cs₂CO₃ | 60°C to 100°C | More forcing conditions are often required. DMSO can help to increase the rate of sluggish reactions. |
| Activated Aryl Halides (SₙAr) | DMSO, DMF, NMP | K₂CO₃, DBU | 80°C to 150°C | Highly polar aprotic solvents are necessary to stabilize the Meisenheimer complex intermediate. |
Rationale and Troubleshooting: For simple alkylations, acetonitrile is an excellent first choice due to its favorable balance of polarity and ease of removal. If the reaction is sluggish, switching to a more polar solvent like DMF can increase the rate. For difficult alkylations, the use of a stronger, more soluble base like cesium carbonate in DMF is often effective. If elimination is a competing side reaction with secondary halides, using a less polar solvent and a bulkier, non-nucleophilic base may be beneficial.
N-Acylation and N-Sulfonylation Reactions
These reactions are typically fast and high-yielding. The solvent's primary role is to ensure the solubility of all components and to be compatible with the base used.
Protocol for a Standard N-Acylation:
-
Dissolve 1,4-oxazepane (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (see Table 2).
-
Add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2-1.5 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Table 2: Recommended Solvents for N-Acylation/N-Sulfonylation
| Reagent Type | Recommended Solvents | Base | Typical Temperature | Rationale & Comments |
| Acyl Chlorides | DCM, THF, Toluene | Et₃N, DIPEA | 0°C to Room Temp. | Aprotic solvents are essential to avoid reaction with the acyl chloride. DCM is often preferred for its excellent solvating properties and inertness. |
| Acid Anhydrides | DCM, THF | Et₃N, DMAP (cat.) | Room Temp. | Similar requirements to acyl chlorides. DMAP can be used as a catalyst for less reactive anhydrides. |
| Sulfonyl Chlorides | DCM, Pyridine | Et₃N, Pyridine | 0°C to Room Temp. | Pyridine can be used as both the base and the solvent, which can be convenient for driving the reaction to completion. |
| Carboxylic Acids (Amide Coupling) | DMF, DCM | HATU, HOBt, EDC with DIPEA | 0°C to Room Temp. | DMF is a common choice for peptide coupling reagents, ensuring solubility of all components. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between 1,4-oxazepane and aryl halides or triflates.[6] The solvent choice is critical for catalyst stability and activity.
Protocol for a Representative Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, BINAP, 4-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent (see Table 3), followed by 1,4-oxazepane (1.2 equiv) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv).
-
Heat the reaction mixture to the specified temperature with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 3: Recommended Solvents for Buchwald-Hartwig Amination
| Aryl Halide/Sulfonate | Recommended Solvents | Base | Typical Temperature | Rationale & Comments |
| Aryl Bromides/Iodides | Toluene, 1,4-Dioxane | NaOtBu, K₃PO₄ | 80°C to 110°C | Toluene is a widely used, non-coordinating solvent that performs well with many catalyst systems.[8] 1,4-Dioxane is also effective but is a suspected carcinogen and should be handled with care.[9] |
| Aryl Chlorides | Toluene, t-BuOH | LHMDS, K₃PO₄ | 100°C to 120°C | The coupling of aryl chlorides often requires more active catalysts and higher temperatures. The use of t-BuOH as a co-solvent can sometimes be beneficial. |
| Aryl Triflates | Toluene, THF | Cs₂CO₃ | 60°C to 100°C | Triflates are more reactive than halides and can often be coupled under milder conditions. |
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise during a reaction. The following guide addresses common problems and suggests solvent-related solutions.
Caption: A workflow for troubleshooting common reaction issues related to solvent choice.
Conclusion
The rational selection of a solvent is a cornerstone of successful reaction optimization in the synthesis and functionalization of 1,4-oxazepane derivatives. By understanding the interplay between the solvent's physical properties and the reaction mechanism, researchers can significantly improve yields, minimize impurities, and accelerate the discovery of novel chemical entities. This guide serves as a practical resource, combining fundamental principles with validated protocols, to aid scientists in navigating the complexities of solvent effects in heterocyclic chemistry.
References
-
ChemBK. (2024-04-09). 1,4-oxazepane. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023-11-21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. Retrieved from [Link]
-
PubChem. 1,4-Oxazepane. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecules. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Retrieved from [Link]
-
PubChem. 1,4-Oxazepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Polish Pharmaceutical Society. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Retrieved from [Link]
-
Cheméo. Chemical Properties of Dibenz[b,f]][3][10]oxazepine (CAS 257-07-8). Retrieved from [Link]
-
Bulletin of the Korean Chemical Society. (2012). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Wiley. Retrieved from [Link]
-
ResearchGate. (2011). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]
-
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Cambridge Open Engage. Retrieved from [Link]
- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Scilit. (1993). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Retrieved from [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemical Reviews. (2007). Solvent-Free Heterocyclic Synthesis. ACS Publications. Retrieved from [Link]
-
RSC Advances. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Retrieved from [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]
-
Molecules. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2014). Synthesis of substituted benzo[b][3][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Royal Society of Chemistry. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2020). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Royal Society of Chemistry. Retrieved from [Link]
-
ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Cambridge Open Engage. Retrieved from [Link]
-
Molecules. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]
-
Molecules. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Solubility issues of 4-(piperidin-4-yl)-1,4-oxazepane in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of February 2026, specific experimental data for 4-(piperidin-4-yl)-1,4-oxazepane is limited in publicly available literature. This guide is intended to provide general assistance based on the chemical properties of its constituent moieties (piperidine and 1,4-oxazepane) and established principles of organic chemistry.
Introduction
This compound is a heterocyclic compound featuring both a piperidine and a 1,4-oxazepane ring system. Such structures are of interest in medicinal chemistry due to their potential for diverse biological activities.[1][2][3] However, the unique combination of these two saturated heterocycles can present challenges in handling, particularly concerning solubility in common organic solvents. This guide provides a technical support framework to address potential solubility issues and related experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
A1: Based on its structure (C10H20N2O), the compound is a relatively small molecule with a molecular weight of 184.28 g/mol .[4] The presence of two basic nitrogen atoms (one in the piperidine ring and one in the oxazepane ring) and an ether oxygen will influence its polarity and hydrogen bonding capabilities. The predicted XlogP value is 0.4, suggesting a relatively low lipophilicity and a preference for more polar solvents.[4]
| Property | Predicted Value | Source |
| Molecular Formula | C10H20N2O | PubChem[4] |
| Molecular Weight | 184.28 g/mol | PubChem[4] |
| XlogP | 0.4 | PubChem[4] |
| Hydrogen Bond Donors | 1 (piperidine N-H) | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (piperidine N, oxazepane N, oxazepane O) | Inferred from structure |
Q2: I am observing poor solubility of this compound in a non-polar organic solvent. Is this expected?
A2: Yes, this is expected. Given the presence of multiple heteroatoms capable of hydrogen bonding and the overall polar nature suggested by the predicted XlogP, poor solubility in non-polar solvents like hexanes, toluene, or diethyl ether is likely. More polar organic solvents are generally recommended.
Q3: My compound has turned a yellow or brown color upon storage. Is it still usable?
A3: Discoloration upon storage, particularly when exposed to air and light, can be indicative of oxidation, a common issue with piperidine-containing compounds.[5] The usability of the discolored material depends on the sensitivity of your application. For reactions or assays sensitive to impurities, purification (e.g., by column chromatography or recrystallization) is recommended before use.[5]
Q4: I am seeing an unexpected salt formation or precipitation in my reaction mixture containing this compound.
A4: The basic nature of the piperidine and oxazepane nitrogens makes the compound susceptible to salt formation in the presence of acidic reagents or impurities.[5] Ensure all reagents and solvents are free from acidic contaminants. If an acidic reagent is part of your reaction, the resulting salt may have significantly different solubility properties.
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to addressing common solubility challenges encountered with this compound.
Sources
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- 5. benchchem.com [benchchem.com]
Troubleshooting cyclization steps for piperidinyl-oxazepane compounds
Technical Support Center: Piperidinyl-Oxazepane Cyclization
Module 1: Strategic Overview (The "Why" & "How")
Q: Why is the formation of the 1,4-oxazepane ring consistently the yield-limiting step in my synthesis?
A: You are fighting both entropy and enthalpy. The formation of a 7-membered ring (oxazepane) is kinetically disfavored compared to 5- or 6-membered rings.
-
Entropic Barrier: The probability of the two reactive ends (the hydroxyl/halide and the amine) meeting is lower due to the increased degrees of freedom in the 7-atom chain.
-
Enthalpic Strain: 7-membered rings suffer from transannular strain (Pitzer strain) caused by hydrogen interactions across the ring.
The Piperidinyl Factor: Incorporating a piperidine moiety adds significant steric bulk and basicity. If your piperidine nitrogen is unprotected, it can act as a competitive nucleophile (forming quaternary ammonium salts) or poison transition metal catalysts (in RCM).
Strategic Recommendation: Before troubleshooting conditions, verify your Conformational Control .
-
Thorpe-Ingold Effect: Does your precursor have gem-dimethyl groups or spiro-cycles? These substituents restrict rotation, favoring the reactive conformation.
-
Dilution: 7-membered ring closures generally require high dilution (0.001 M – 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.
Module 2: The Nucleophilic Substitution Route ( )
Context: Cyclization via displacement of a leaving group (Halide/Mesylate) by an alkoxide or amine.
Troubleshooting Guide
Q: I observe significant dimer formation (M+M) instead of the cyclized product. How do I fix this?
A: This is a concentration-dependent competition.
-
Root Cause: Intermolecular reaction rates (
) drop faster with dilution than intramolecular rates ( ). -
Solution: Implement Pseudo-High Dilution . Do not just dilute the flask; slowly add the substrate to the base/solvent mixture over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the reactive intermediate extremely low.
Q: My reaction stalls with the intermediate alcohol/halide unconsumed, or I see elimination products (alkenes).
A: This suggests the base is too strong or the temperature is too high, promoting
-
Protocol Adjustment: Switch from strong bases (NaH, KOtBu) to milder, phase-transfer conditions.
-
System: 50% aq. NaOH / Toluene / TBAB (tetrabutylammonium bromide).
-
Why? The phase transfer catalyst brings small amounts of active alkoxide into the organic phase, preventing "base overload" and reducing elimination side reactions.
-
Q: How do I handle the piperidine nitrogen during this step? A: If the piperidine is a pendant group, it must be protected (e.g., N-Boc or N-Cbz). Free secondary/tertiary amines can act as general bases, promoting elimination, or react with the alkyl halide to form irreversible quaternary salts.
Figure 1: Decision logic for troubleshooting
Module 3: The Ring-Closing Metathesis (RCM) Route
Context: Forming the 7-membered ring from a diene precursor using Grubbs catalysts.
Critical Protocol: Managing Lewis Basicity
Q: My RCM reaction works for the model system but fails completely when the piperidine moiety is present. Why?
A: This is a classic case of Catalyst Poisoning . Ruthenium carbenes (Grubbs catalysts) are Lewis acids. The basic nitrogen of the piperidine coordinates to the Ruthenium center, shutting down the catalytic cycle.
The Fix:
-
Protonation: Run the reaction in the presence of 1.0 equivalent of
-toluenesulfonic acid (pTsA) or HCl (as the salt). The ammonium salt cannot coordinate to the Ru catalyst. -
Lewis Acid Additive: Add Ti(OiPr)
. It acts as a "scavenger" for the nitrogen lone pair, freeing the Ru catalyst to perform metathesis.
Q: The reaction reaches 60% conversion and stops. Adding more catalyst doesn't help.
A: This is likely Ethylene Inhibition or Isomerization .
-
Ethylene Removal: RCM is an equilibrium process. The byproduct (ethylene gas) must be removed to drive the reaction forward (Le Chatelier's principle).
-
Action: Sparge the reaction with Argon vigorously, or run the reaction under a slight vacuum (refluxing solvent).
-
-
Isomerization: The catalyst might be isomerizing the terminal alkene to an internal alkene (which is unreactive).
-
Action: Add 10 mol% 1,4-benzoquinone. This suppresses the formation of Ruthenium-hydride species responsible for isomerization.
-
Table 1: RCM Catalyst Selection for Oxazepanes
| Catalyst | Pros | Cons | Best For |
| Grubbs I | Low isomerization risk | Sensitive to air/moisture; Low activity | Simple, unhindered dienes |
| Grubbs II | High activity; Thermally stable | Promotes isomerization; Hard to remove Ru | Sterically hindered closures |
| Hoveyda-Grubbs II | "Boomerang" mechanism (robust) | Expensive | The Gold Standard for 7-membered rings |
Module 4: The Mitsunobu Route
Context: Dehydrative cyclization between an alcohol and a sulfonamide/amine.
Q: I get no cyclization, only the formation of the betaine intermediate or alkylated hydrazine.
A: The
-
The Piperidine Issue: If you are trying to cyclize a secondary amine (piperidine) onto an alcohol, the
is too high (~35). -
The Workaround: You must use a Sulfonamide linker (e.g., Nosyl-protected amine). The
of a sulfonamide is ~10, making it a perfect Mitsunobu substrate.-
Step 1: Protect amine with 2-nitrobenzenesulfonyl chloride (NsCl).
-
Step 2: Perform Mitsunobu (forms oxazepane).
-
Step 3: Deprotect Nosyl group (Thiophenol/K2CO3) to reveal the amine.
-
Q: How do I remove the Triphenylphosphine Oxide (TPPO) byproduct? It co-elutes with my oxazepane.
A:
-
Precipitation: Triturate the crude residue with cold ether/hexanes. TPPO often precipitates out.
-
Chemical Modification: Use polymer-supported phosphines (PS-PPh3) which can be filtered off, or use DABCO-based oxidants.
Figure 2: Optimized RCM workflow for nitrogen-containing scaffolds.
References
-
RCM & Nitrogen Poisoning: Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link
-
Mitsunobu Cyclization Review: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews. Link
-
Oxazepane Synthesis via Oxetane Opening: Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery. Angewandte Chemie. Link
-
Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
-
Troubleshooting RCM (Ethylene removal): Ulman, M., & Grubbs, R. H. (1999). Ruthenium-Carbene-Mediated Olefin Metathesis: Efficiency, Selectivity, and Stability. Journal of Organic Chemistry.[2][3] Link
Sources
Addressing steric hindrance in 4-(piperidin-4-yl)-1,4-oxazepane derivatives
A Guide to Overcoming Steric Hindrance in Synthesis and Functionalization
Welcome to the technical support resource for researchers, medicinal chemists, and drug development professionals working with 4-(piperidin-4-yl)-1,4-oxazepane derivatives. This scaffold is of significant interest in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] However, its inherent structural complexity, characterized by the fusion of two heterocyclic rings at a single tetrahedral carbon, frequently introduces significant steric challenges in synthetic transformations.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and overcome common issues related to steric hindrance at the key reactive centers of this molecule.
Understanding the Core Challenge: Inherent Steric Congestion
The primary obstacle in the functionalization of this compound arises from its three-dimensional structure. The 1,4-oxazepane ring, a seven-membered heterocycle, acts as a bulky substituent on the 4-position of the piperidine ring.[3] This arrangement sterically shields the piperidine nitrogen (N1'), significantly impeding the approach of reagents for N-alkylation, N-arylation, and acylation reactions. The conformational flexibility of the seven-membered oxazepane ring can further contribute to this shielding effect, adopting conformations that mask the reactive nitrogen center.[3][4]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis and modification of these complex derivatives.
Q1: Why are my N-arylation reactions (e.g., Buchwald-Hartwig amination) on the piperidine nitrogen consistently failing or giving low yields?
A: This is the most common challenge and is almost always due to severe steric hindrance. The lone pair of electrons on the piperidine nitrogen is sterically encumbered by the adjacent oxazepane ring. In a typical palladium-catalyzed C-N cross-coupling reaction, this hindrance can inhibit key steps in the catalytic cycle, such as the oxidative addition of the aryl halide to the palladium center or the final reductive elimination to form the desired product.[5][6] Standard catalyst systems may not be robust enough to overcome the high activation energy barrier imposed by this steric congestion.
Q2: I'm attempting an N-alkylation with a simple alkyl bromide and seeing no product formation. What is the likely cause?
A: Standard S_N2 alkylation reactions are highly sensitive to steric bulk. The 4-(1,4-oxazepan-4-yl) group effectively makes the piperidine a highly substituted secondary amine. The incoming alkyl halide faces significant steric repulsion, preventing it from achieving the necessary backside attack trajectory for the S_N2 mechanism. This issue is exacerbated when using secondary or bulky primary alkyl halides.[7]
Q3: Which specific catalyst systems are recommended for coupling sterically hindered aryl halides to the piperidine nitrogen?
A: For challenging couplings, the choice of ligand is critical. You need a system that promotes the formation of a highly reactive, monoligated palladium species, which is less sterically crowded.[5]
-
Bulky, Electron-Rich Phosphine Ligands: These are the gold standard. Ligands like those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Josiphos families are designed to facilitate reactions with hindered substrates.[6] They possess the necessary steric bulk to stabilize the active catalyst and the electron-donating properties to promote oxidative addition and reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable and highly active palladium complexes. They have shown great success in coupling sterically demanding substrates, sometimes under milder conditions than phosphine-based systems.[5][8]
-
Copper-Catalyzed Systems: While less common for this specific transformation, modern copper-catalyzed C-N coupling reactions (Ullmann-type) have seen a resurgence. With the right ligand, these can be a viable alternative, especially if palladium-based methods fail.[9][10]
Q4: Can I simply increase the reaction temperature to force the reaction to proceed?
A: While increasing temperature can help overcome activation energy barriers, it is often a double-edged sword. For complex molecules like this compound derivatives, higher temperatures (>120 °C) can lead to substrate decomposition, catalyst deactivation, or the formation of unwanted side products. A more effective approach is to first optimize the catalyst system (ligand, base, solvent) at a moderate temperature (80-110 °C) before resorting to higher temperatures. Microwave irradiation can sometimes be beneficial, as it allows for rapid heating to a target temperature, potentially minimizing the formation of degradation byproducts.
Q5: Are there alternative synthetic routes that avoid direct functionalization of the pre-formed, sterically hindered scaffold?
A: Yes, and this is often a more robust strategy. Instead of building the entire scaffold and then attempting a difficult final functionalization step, consider a convergent synthesis. For example:
-
Pre-functionalize the Piperidine: Start with a 4-piperidone derivative, perform the desired N-arylation or N-alkylation on this less-hindered precursor.
-
Construct the Oxazepane Ring: Subsequently, build the 1,4-oxazepane ring onto the functionalized piperidone core. This multi-step approach often proves more reliable and higher-yielding than a late-stage functionalization.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Low-Yield Buchwald-Hartwig N-Arylation
Scenario: You are attempting to couple an ortho-substituted aryl bromide with your this compound derivative and observing <20% conversion after 24 hours.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield N-arylation.
Step-by-Step Optimization Protocol
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the this compound derivative (1.0 eq), the aryl bromide (1.2 eq), and a stir bar.
-
Catalyst/Ligand Screening:
-
Vial A (Control): Your original conditions.
-
Vial B: Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%).
-
Vial C: A pre-formed G4-XPhos Palladacycle (2 mol%).
-
Vial D: Pd(OAc)₂ (2 mol%) and an NHC ligand•HCl salt (e.g., IPr•HCl, 4.5 mol%).
-
-
Base and Solvent Addition: Add the chosen base (start with NaOtBu, 1.5 eq) to each vial. Then add the solvent (start with toluene, 0.1 M concentration).
-
Reaction: Seal the vials and heat to 100 °C. Monitor the reactions by LC-MS or TLC at 2, 8, and 24 hours.
-
Analysis: Compare the conversion rates. The system showing the fastest conversion and fewest byproducts is your optimized lead.
Data Summary: Catalyst System Comparison
| Catalyst System | Ligand Type | Typical Yield Range (Hindered Substrates) | Key Advantage |
| Pd₂(dba)₃ / XPhos | Buchwald Di-tert-butylphosphino | 70-95% | Broad applicability, well-documented. |
| G4-XPhos Palladacycle | Pre-formed Pd(I) | 85-99% | Highly active, lower catalyst loading needed. |
| Pd(OAc)₂ / IPr | N-Heterocyclic Carbene | 75-98% | Excellent for electron-poor halides, high stability.[8] |
| CuI / Diamine Ligand | Copper Catalyst | 50-80% | Palladium-free alternative, good for specific substrates.[9] |
Guide 2: Overcoming Failed S_N2 N-Alkylation
Scenario: You are attempting to alkylate the piperidine nitrogen with 2-bromopropane using K₂CO₃ in acetonitrile, and you only recover starting material.
Alternative Strategy: Reductive Amination
When direct alkylation fails due to steric hindrance, reductive amination is a superior alternative. This two-step, one-pot process involves forming an iminium ion intermediate (or reacting with an aldehyde/ketone), which is then reduced. This pathway is far less sensitive to steric bulk around the nitrogen atom.
Reductive Amination Workflow
Caption: Reductive amination as an alternative to direct N-alkylation.
Step-by-Step Protocol for Reductive Amination
-
Reactant Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the corresponding ketone (e.g., acetone for an isopropyl group, 1.5 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 1-2 hours. For less reactive ketones, a Lewis acid like Ti(OiPr)₄ can be used to drive the formation of the intermediate.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
This reductive amination approach is highly reliable for introducing secondary alkyl groups onto sterically hindered amines where direct alkylation methods fail.[11]
References
- Recent strategies used in the synthesis of saturated four-membered heterocycles.Organic & Biomolecular Chemistry. (2021).
- Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.BenchChem.
- The Regioselective 3-Alkyl
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.PMC.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.The Journal of Organic Chemistry. (2025).
- Modern Str
- Strategies for Heterocycle ring synthesis.Slideshare.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.Semantic Scholar.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium.YouTube. (2022).
- Overcoming challenges in the synthesis of sterically hindered anilines.BenchChem.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.ChemRxiv.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing. (2023).
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.PubMed. (2025).
- Influence of piperidine ring on stability and reactivity of piperine.
- Synthesis and steric structure of pyrrolidine- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes.
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.RSC Publishing. (2020).
- Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.ChemRxiv.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization Methods for 4-(piperidin-4-yl)-1,4-oxazepane Salts
Welcome to the dedicated technical support guide for the crystallization of 4-(piperidin-4-yl)-1,4-oxazepane salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this important heterocyclic scaffold. The piperidine moiety is a prevalent feature in many pharmaceuticals, and understanding its influence on crystallization is key to successful solid-state form development.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses initial questions that often arise when beginning crystallization experiments with this compound and its salts.
Q1: What are the initial recommended solvents for screening the crystallization of this compound salts?
A1: The polarity of this compound, a molecule containing two basic nitrogen atoms, suggests that a range of solvents should be screened. For its salts, particularly common forms like the hydrochloride or mesylate, polar protic and aprotic solvents are excellent starting points. A primary screening should include:
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA)
-
Ketones: Acetone
-
Ethers: Tetrahydrofuran (THF)
-
Nitriles: Acetonitrile
-
Water
A review of crystallization methods for similar piperidine derivatives indicates that ethanol is a frequently successful solvent, either alone or in combination with an anti-solvent.[4] Acetonitrile and mixtures of dichloromethane/methanol have also been reported to yield quality crystals for related structures.[4]
Q2: How does the choice of counter-ion (e.g., chloride, sulfate, tartrate) affect the crystallization of this compound?
A2: The counter-ion plays a critical role in the crystallization process by influencing the salt's solubility, crystal lattice energy, and potential for hydrogen bonding. Different salts of the same active pharmaceutical ingredient (API) can exhibit vastly different crystallization behaviors. For instance, hydrochlorides are common in pharmaceuticals and often exhibit good crystallinity.[5] However, if the hydrochloride salt proves difficult to crystallize, screening other counter-ions such as maleate, succinate, or fumarate can be beneficial as they often form crystalline salts.[5] The choice of counter-ion can also be a strategy to overcome issues like hygroscopicity or to discover new polymorphic forms with improved properties.[6]
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7][8] This typically happens when the solubility of the compound in the solvent at a given temperature is exceeded, but the temperature is still above the compound's melting point (or the melting point of a solvate). For amine salts, this can be a common issue.
To troubleshoot oiling out:
-
Increase the Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains dissolved for a longer period during cooling.[7]
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface, before transferring to a colder environment like a refrigerator.[8]
-
Change the Solvent System: If a single solvent consistently leads to oiling, try a solvent/anti-solvent system. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent in which the compound is poorly soluble.
Q4: I am not getting any crystals to form, even after cooling for an extended period. What are some common nucleation induction techniques?
A4: The failure to form crystals is often due to a high nucleation energy barrier, resulting in a stable supersaturated solution. To induce nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[9]
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for crystal growth.[9][10]
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the solute, which can drive the system towards nucleation.[11]
II. Troubleshooting Guides
This section provides more detailed, step-by-step protocols for overcoming persistent crystallization challenges.
Guide 1: Systematic Solvent and Anti-Solvent Screening
If initial attempts with single solvents are unsuccessful, a systematic approach to solvent and anti-solvent screening is recommended.
Experimental Workflow: Solvent/Anti-Solvent Screening
Caption: Workflow for systematic solvent/anti-solvent crystallization screening.
Data Presentation: Recommended Solvent/Anti-Solvent Pairs
| Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Rationale |
| Methanol / Ethanol | Diethyl ether / Heptane | High polarity difference, promotes rapid supersaturation. |
| Isopropanol (IPA) | Ethyl acetate / Toluene | Good for compounds with intermediate polarity. |
| Dichloromethane (DCM) | Hexanes / Pentane | Useful for less polar free base forms. |
| Tetrahydrofuran (THF) | Water | Can be effective for some salts, but monitor for oiling out. |
Guide 2: Managing Polymorphism
Different crystalline forms (polymorphs) of the same compound can have different physical properties. It is crucial to identify and control the desired polymorph.
Q: How can I control which polymorph crystallizes?
A: Polymorphic outcome is influenced by kinetic and thermodynamic factors.
-
Thermodynamic Control: Achieved through slow crystallization processes like slow cooling or slow evaporation. This generally favors the most stable polymorph.
-
Kinetic Control: Rapid crystallization, such as crash cooling or fast anti-solvent addition, can trap a metastable polymorph.
Experimental Protocol: Seeding for Polymorph Control
-
Prepare a Supersaturated Solution: Dissolve the this compound salt in a suitable solvent at an elevated temperature.
-
Cool to a Metastable Zone: Cool the solution to a temperature where it is supersaturated but nucleation of undesired forms is slow.
-
Introduce Seed Crystals: Add a small quantity of seed crystals of the desired polymorph.
-
Controlled Cooling/Aging: Continue to cool the solution slowly or hold it at a constant temperature to allow the crystals to grow.
Guide 3: Improving Crystal Quality for Analysis
For structural elucidation (e.g., by X-ray crystallography), high-quality single crystals are required.
Q: My crystals are very small or are agglomerated. How can I grow larger, individual crystals?
A: The formation of small or agglomerated crystals is often a result of rapid nucleation.[10][12] To grow larger crystals, the rate of nucleation should be minimized relative to the rate of crystal growth.
Techniques for Growing Larger Crystals:
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
Slow Evaporation: Loosely cap a vial containing a solution of the compound in a relatively volatile solvent. Allow the solvent to evaporate over several days to weeks. This is a simple but often effective method.[11]
-
Temperature Gradient: Create a slight temperature gradient across the crystallization vessel. The compound will dissolve in the warmer region and crystallize in the cooler region.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common crystallization problems.
III. References
-
Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from
-
A high throughput screening method for the nano-crystallization of salts of organic cations. (n.d.). Retrieved from
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
Guide for crystallization. (n.d.). Retrieved from
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from
-
All About Drugs. (n.d.). Crystallization. Retrieved from
-
Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from
-
How to salt screen using the Crystal 16. (2023, June 7). Retrieved from
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from
-
Benchchem. (n.d.). Troubleshooting Crystallization of Cassamedine: A Technical Support Guide. Retrieved from
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from
-
Wikipedia. (n.d.). Piperidine. Retrieved from
-
D-30 | Piperidine containing drugs | Med. Chem. | Rapid revision notes #rapidrevisionseries. (2026, January 21). Retrieved from
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. A high throughput screening method for the nano-crystallization of salts of organic cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystallization – All About Drugs [allfordrugs.com]
- 11. researchgate.net [researchgate.net]
- 12. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
Validation & Comparative
Introduction: The Imperative of an Unimpeachable Reference Standard
A Senior Application Scientist's Guide to Validating Reference Standards for 4-(piperidin-4-yl)-1,4-oxazepane
This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies required to validate a reference standard for this compound. We will move beyond a simple checklist of techniques to explain the causality behind these experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system that ensures the identity, purity, and potency of your standard.
The Self-Validating System: An Orthogonal Approach to Certainty
Caption: A diagram illustrating the self-validating, orthogonal approach to reference standard characterization.
Part 1: Unambiguous Identity Confirmation
Before assessing purity, one must be absolutely certain of the molecule's identity. This requires a combination of techniques that probe the molecular structure at different levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Why it's critical: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[4][5][6] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of atom connectivity and stereochemistry. For a heterocyclic system like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are non-negotiable for confirming the precise arrangement of the piperidine and oxazepane rings.[4][7]
Experimental Protocol: Structural Elucidation by NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the candidate standard and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O) with a pH adjustment if it's a salt form).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This will confirm the presence of all expected proton signals and their multiplicities (singlet, doublet, triplet, etc.). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing the proton-proton connectivities within the piperidine and oxazepane rings.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, confirming the C-H framework.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing the entire molecular puzzle together, for instance, by confirming the connection between the piperidine C4 and the oxazepane nitrogen.
Mass Spectrometry (MS): The Molecular Weigh-In
Why it's critical: While NMR confirms the structure, high-resolution mass spectrometry (HRMS) provides an exact molecular weight, offering definitive confirmation of the elemental composition.[8][9] When coupled with liquid chromatography (LC-MS), it also becomes a powerful tool for identifying impurities.[10][11]
Experimental Protocol: LC-MS for Identity
-
Sample Preparation: Prepare a dilute solution of the standard (~10-100 µg/mL) in a suitable solvent like acetonitrile/water.
-
Chromatography: Inject the sample onto an LC system (a C18 column is a good starting point) coupled to a mass spectrometer. A short isocratic or rapid gradient method can be used.
-
Mass Analysis: Acquire data using an electrospray ionization (ESI) source in positive ion mode. The expected [M+H]⁺ ion for C₁₀H₂₀N₂O is m/z 185.1648.
-
High-Resolution Check: The measured mass should be within a very tight tolerance (e.g., < 5 ppm) of the theoretical mass to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Why it's critical: FTIR provides a rapid and highly specific "molecular fingerprint" of the compound by identifying its functional groups.[12][13][14] While not a primary tool for structural elucidation, it serves as an excellent identity check. The spectrum of a new batch must be superimposable with that of the established reference standard. Key absorbances for this compound would include C-H stretching, C-N stretching, and C-O-C stretching vibrations.[15]
Experimental Protocol: FTIR by ATR
-
Sample Preparation: Place a small amount of the dry, powdered standard directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum against the established reference spectrum, focusing on the presence of characteristic peaks and the overall fingerprint region (<1500 cm⁻¹).
Part 2: Rigorous Purity and Potency Assessment
An identified standard is useless without a precise and accurate measure of its purity. This is arguably the most critical phase of validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Why it's critical: HPLC is the workhorse for pharmaceutical impurity profiling due to its high resolving power, precision, and robustness.[16][17][18][19] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products, allowing for their accurate quantitation.[20]
Experimental Protocol: HPLC Purity Method
-
Column & Mobile Phase Selection:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point for this moderately polar molecule.
-
Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for amines).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient method is essential to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might be:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Detection: this compound lacks a strong UV chromophore. Therefore, a universal detector is required.
-
Charged Aerosol Detector (CAD): Provides near-uniform response for non-volatile analytes, making it excellent for quantifying unknown impurities without needing individual standards.
-
Evaporative Light Scattering Detector (ELSD): An alternative to CAD.
-
-
Analysis:
-
Prepare the sample at a concentration of ~1 mg/mL.
-
Inject and acquire the chromatogram.
-
Integrate all peaks and calculate purity using the area percent method. Impurities should be reported relative to the main peak.
-
Comparison: Validated vs. Alternative Standard
The data below illustrates the critical differences that a robust validation package can reveal between a high-quality reference standard and a poorly characterized alternative.
| Parameter | Well-Characterized Standard | Alternative/Poorly Characterized Standard | Why It Matters |
| Identity (NMR) | Structure fully confirmed by 1D/2D NMR. All signals assigned. | Only ¹H NMR provided. Ambiguous signals not fully assigned. | An incorrect or isomeric structure would invalidate all biological data. |
| Identity (HRMS) | [M+H]⁺ = 185.1645 (Δ 1.6 ppm) | [M+H]⁺ = 185.1655 (Δ 5.4 ppm) | High mass accuracy confirms the correct elemental formula, ruling out other possibilities. |
| Purity (HPLC-CAD) | 99.8% | 96.5% | Inaccurate purity leads to incorrect dosing in assays and flawed potency calculations. |
| Largest Impurity | 0.08% (identified by LC-MS) | 1.8% (unknown structure) | High levels of unknown impurities pose a significant safety risk and can have unintended biological activity. |
| Total Impurities | 0.20% | 3.5% | Regulatory bodies like the ICH have strict thresholds for reporting, identifying, and qualifying impurities.[21][22] |
| Potency (qNMR) | 99.6% (corrected for purity and water content) | Not determined. Assumed to be 100%. | Assuming 100% potency for an impure standard leads to systematic under-dosing in all experiments. |
Quantitative NMR (qNMR): The Definitive Potency Assay
Why it's critical: While HPLC provides chromatographic purity, it doesn't give a direct measure of the compound's mass content (potency or assay). Quantitative NMR (qNMR) is a primary analytical method that can determine the exact concentration of a substance by comparing its NMR signal integral to that of a certified internal standard of known purity and weight.[23][24][25][26] It is an elegant and powerful technique for assigning the final potency value to a reference standard.[27]
Experimental Protocol: Potency by ¹H-qNMR
-
Select Internal Standard (IS): Choose a high-purity, certified standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte. Maleic acid is a common choice.
-
Sample Preparation:
-
Accurately weigh the candidate standard (~20 mg) into a vial.
-
Accurately weigh the internal standard (~10 mg) into the same vial.
-
Record all weights precisely using a calibrated analytical balance.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Calculation: The potency of the analyte is calculated using the following formula, which relates the integrals of the analyte and the IS to their molecular weights and the number of protons giving rise to each signal.
Potency (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where: I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS.
Comprehensive Validation Workflow
The following diagram outlines a comprehensive workflow for the qualification of a new batch of this compound as a reference standard.
Caption: A comprehensive workflow for reference standard validation.
Conclusion
Validating a reference standard for a novel compound such as this compound is a rigorous, multi-step process that forms the bedrock of a successful drug development program. Relying on a single analytical result, or on a standard from an unverified source, introduces unacceptable risks. By employing an orthogonal, self-validating system of analysis—combining the structural detail of NMR, the mass accuracy of MS, the impurity resolution of HPLC, and the quantitative power of qNMR—researchers can establish a reference standard with the highest degree of confidence. This meticulous approach ensures data integrity, regulatory compliance, and ultimately, the development of safe and effective medicines.
References
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Pharma Corner. [Link]
-
Miyake, Y., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc.
-
SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]
-
McGovern, R. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]
-
Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Edinburgh Analytical. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
USP. (n.d.). <11> USP REFERENCE STANDARDS. United States Pharmacopeia. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Ghugare, P.S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker. [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
Qu, L., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters. [Link]
-
Liu, D. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]
-
Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs. [Link]
-
ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]
-
RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Rasayan Journal of Pharmaceutical Nanosciences. [Link]
-
Slideshare. (n.d.). USP, EDQM Reference standard. Slideshare. [Link]
-
Miller, J. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Shinde, V. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]
-
Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [Link]
-
SynThink Research Chemicals. (n.d.). Pharmaceutical Reference Standards: The Epitome of Analytical Precision. SynThink. [Link]
-
Choudhary, A. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]
-
ACS Publications. (2024). Fcg-Former: Identification of Functional Groups in FTIR Spectra Using Enhanced Transformer-Based Model. Analytical Chemistry. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]
-
University of Colorado Boulder. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Colorado Boulder. [Link]
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- 27. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling 4-(piperidin-4-yl)-1,4-oxazepane
This guide outlines the critical safety, operational, and logistical protocols for handling 4-(piperidin-4-yl)-1,4-oxazepane (and its common salts, e.g., dihydrochloride).[1]
As a structural hybrid of a piperidine (secondary amine) and a 1,4-oxazepane (cyclic ether/amine), this compound presents specific chemical hazards—primarily corrosivity and acute toxicity —typical of low-molecular-weight nitrogen heterocycles.[1]
Hazard Profiling & Risk Assessment
To handle this compound safely, you must understand the chemical basis of its hazard profile. It is not merely "harmful"; it is a reactive base.
-
Corrosivity (pH > 11): Both nitrogen centers (the secondary amine on the piperidine ring and the tertiary amine in the oxazepane ring) are basic. Upon contact with moisture (skin/mucosa), they generate hydroxide ions, leading to saponification of lipids and severe chemical burns.
-
Bioavailability: The lipophilic ether linkage in the oxazepane ring enhances membrane permeability, increasing the risk of systemic toxicity via dermal absorption.
-
Physical State Variance:
-
Free Base: Likely a viscous, hygroscopic oil or low-melting solid. High risk of splash/aerosol.
-
Dihydrochloride Salt (CAS 1909306-29-1): A crystalline solid.[1] High risk of inhalation (dust).
-
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this task-specific matrix to select gear based on the potential energy of the operation.[1]
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1] Amine vapors can bypass side shields, causing corneal edema ("blue haze" vision). Goggles provide a vapor seal. |
| Hand Protection (Primary) | Nitrile (≥ 5 mil) | Nitrile offers excellent resistance to aliphatic amines. Latex degrades rapidly upon contact with basic organic heterocycles. |
| Hand Protection (Secondary) | Laminate / Silver Shield® | Required for neat liquid transfer. Prevents permeation if the primary glove is compromised. |
| Respiratory | P100 / N95 (for solids) or ABEK1 (for liquids) | Use if working outside a fume hood (not recommended). The salt form generates fine particulate dust that is a potent respiratory irritant. |
| Body Defense | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids, keeping the corrosive agent against the skin. Tyvek repels splashes. |
Operational Protocols: Self-Validating Systems
A. Handling the Solid (Salt Form)
-
The "Static Trap": Amine salts are often charged and "fly" due to static electricity.
-
Protocol: Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.
-
Containment: Weigh inside a fume hood or a powder containment enclosure . Never weigh on an open bench.
-
B. Handling the Liquid (Free Base)
-
The "Viscosity Trap": Viscous amines stick to pipette tips, leading to drips.
-
Protocol: Use positive displacement pipettes or glass syringes. Avoid air-displacement pipettes which drip when the air cushion expands from heat/vapors.
-
Quenching: Have a beaker of dilute acetic acid (5%) ready. Dip contaminated tips/wipes into this immediately to neutralize the base before disposal.
-
C. Operational Logic Flow
The following diagram illustrates the decision-making process for safe handling.
Figure 1: Operational workflow distinguishing between solid salt and liquid free base handling.
Emergency Response & Spill Management
In the event of a release, speed and correct chemical logic are vital. Water alone is often insufficient for lipophilic amines.
Spill Decision Tree
Figure 2: Decision tree for spill response. Note the prohibition of paper towels (cellulose), which can react with strong oxidizers if the amine was mixed with them, though for pure amines, they simply offer poor containment.[1]
First Aid Specifics
-
Skin Contact: Flush with water for 15 minutes.[2][3] Crucial: Do not use vinegar on the skin to neutralize; the heat of neutralization can worsen the burn. Use water only.
-
Eye Contact: Flush immediately.[2][4][5][6] Speed is critical to prevent permanent corneal opacity.
Waste Disposal Logistics
Disposal must comply with RCRA (in the US) or local hazardous waste regulations.
-
Segregation:
-
Do NOT mix with acidic waste streams (potential for violent exotherm).
-
Do NOT mix with oxidizing agents (peroxides, permanganates) as amines can form explosive N-oxides or ignite.[1]
-
-
Containerization:
-
Collect in a dedicated "Basic Organic Waste" container.
-
Glass or Polyethylene (HDPE) containers are suitable. Avoid metal cans which may corrode.
-
-
Labeling:
-
Must be labeled: "Hazardous Waste - Corrosive (Basic) - Toxic" .[1]
-
List constituents clearly: "this compound, [Solvent Name]".
-
References
-
PubChem. (n.d.). This compound (Compound).[1][7][8] National Library of Medicine. Retrieved from [Link][1]
-
American Chemical Society. (2023). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
University of British Columbia. (2024). In-Laboratory Treatment of Chemical Waste (Amines). Safety & Risk Services. Retrieved from [Link][1]
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- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chembk.com [chembk.com]
- 7. 4-(3-Piperidin-4-ylpropyl)-1,4-oxazepane | C13H26N2O | CID 62973014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H20N2O) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
